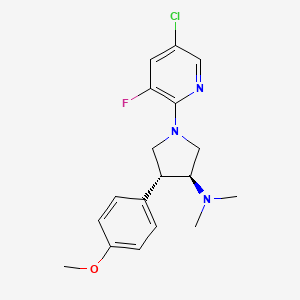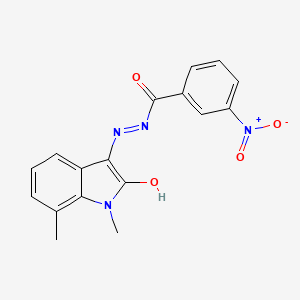
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy metabolism. Additionally, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded and damaged proteins in the cell.
Biochemical and Physiological Effects:
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In inflammation, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In neurological disorders, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been found to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide in lab experiments is its high potency and specificity. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to have a low toxicity profile and minimal off-target effects. However, one of the limitations of using N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for the research on N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide. One area of interest is the development of new derivatives of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide with improved pharmacological properties. Another area of interest is the investigation of the potential of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide in combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide and its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is a novel compound that has shown promise as a therapeutic agent in cancer, inflammation, and neurological disorders. The synthesis method of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is complex, but it has been successfully synthesized and extensively studied. The mechanism of action of N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to act on multiple targets in the cell. N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has a low toxicity profile and minimal off-target effects, making it a promising candidate for further research.
Méthodes De Synthèse
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-methylpyrazine-2-carboxylic acid with 4-bromoanisole, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The resulting amine is then reacted with 2-chlorobenzoyl chloride to yield the final product, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide.
Applications De Recherche Scientifique
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In cancer, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-23(26-13-12-25-17)28-14-10-18(11-15-28)24(29)27-22-9-4-3-8-21(22)19-6-5-7-20(16-19)30-2/h3-9,12-13,16,18H,10-11,14-15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBWHUKKOSMJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3'-methoxybiphenyl-2-yl)-1-(3-methylpyrazin-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5685240.png)


![ethyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5685256.png)
![1-acetyl-3-(4-fluorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5685265.png)




![2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5685311.png)
![1-methyl-2-morpholin-4-yl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5685313.png)

